![molecular formula C11H19F2NO3 B1478398 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid CAS No. 2097949-17-0](/img/structure/B1478398.png)
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid
Overview
Description
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid (EMDFPBA) is a synthetic organic compound belonging to the class of pyrrolidines. It is a colorless solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). EMDFPBA has recently gained attention due to its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Fluorinated Compounds : One study detailed the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, highlighting the utility of these compounds in synthesizing trifluoromethyl-substituted benzenes and pyridines. This research illustrates the compound's role in facilitating the synthesis of complex fluorinated structures, which are valuable in various chemical industries due to their unique properties (Volle & Schlosser, 2002).
- Fluorescence Properties : Another study synthesized new ester derivatives of isothiazolo[4,5-b]pyridine, demonstrating potential biological activities. The optical properties of these compounds were studied, showcasing the compound's applicability in developing materials with specific fluorescence characteristics (Krzyżak, Śliwińska, & Malinka, 2015).
Material Science
- Cyclization Reactions : Research into the cyclization of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates revealed the formation of complex pyrazolo[1,5-a]pyrimidin-6-carboxylates under mild conditions. These findings are significant for the development of new materials with specific chemical properties (Goryaeva, Burgart, & Saloutin, 2013).
Biological Activity Studies
- Non-peptidic αvβ6 Integrin Inhibitor : A study discovered a nonpeptidic αvβ6 integrin inhibitor, demonstrating high affinity and selectivity, which is crucial for the development of therapeutic agents for idiopathic pulmonary fibrosis. This research emphasizes the compound's role in the discovery of new therapeutic agents (Procopiou et al., 2018).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was determined, providing insights into the molecular arrangement and potential for designing molecules with desired chemical and physical properties (Liu et al., 2009).
properties
IUPAC Name |
2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-3-9(10(15)16)14-7-11(12,13)5-8(14)6-17-4-2/h8-9H,3-7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOZEIZEKXGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(CC1COCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.